Cas no 1227581-19-2 (3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl
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- Inchi: 1S/C14H10F4O/c1-19-13-6-5-10(14(16,17)18)8-12(13)9-3-2-4-11(15)7-9/h2-8H,1H3
- InChI Key: CJTLQIJJPUTKSO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)C1C=CC=C(C=1)F)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 292
- XLogP3: 4.5
- Topological Polar Surface Area: 9.2
3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002511-250mg |
3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl |
1227581-19-2 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A011002511-500mg |
3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl |
1227581-19-2 | 97% | 500mg |
$815.00 | 2023-09-03 | |
| Alichem | A011002511-1g |
3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl |
1227581-19-2 | 97% | 1g |
$1445.30 | 2023-09-03 |
3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl
Professional Introduction to Compound with CAS No 1227581-19-2 and Product Name 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl
The compound with the CAS number 1227581-19-2 and the product name 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple fluorine atoms and functional groups such as methoxy and trifluoromethyl enhances its chemical reactivity and biological activity, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds, which are known for their improved metabolic stability, bioavailability, and binding affinity to biological targets. The compound 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl is no exception, as it incorporates several fluorine atoms at strategic positions within its biphenyl core. These fluorine atoms contribute to the compound's lipophilicity and electron-withdrawing effects, which can modulate its interaction with biological receptors.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex molecules. The biphenyl scaffold is a common motif in many pharmacologically active agents, and modifications such as fluorination and methoxylation can significantly alter its pharmacokinetic and pharmacodynamic properties. Researchers have been particularly interested in how these modifications affect the compound's ability to cross the blood-brain barrier, a critical factor in the development of central nervous system (CNS) drugs.
Recent studies have highlighted the role of fluorinated biphenyl derivatives in the treatment of various neurological disorders. For instance, compounds with similar structural features have shown promise in preclinical models of Alzheimer's disease and Parkinson's disease. The 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl derivative is being investigated for its potential to inhibit amyloid-beta aggregation, a hallmark pathological feature of Alzheimer's disease. Preliminary results suggest that this compound may exert its effects by modulating the activity of enzymes involved in amyloid-beta production and clearance.
The trifluoromethyl group in particular has been extensively studied for its ability to enhance binding affinity and metabolic stability. In the context of 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl, this group likely contributes to the compound's interaction with target proteins by increasing its hydrophobicity and reducing its susceptibility to enzymatic degradation. Additionally, the methoxy group can serve as a point of attachment for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
From a synthetic chemistry perspective, 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl offers a rich platform for exploring new synthetic methodologies. The combination of fluorine-containing intermediates and traditional organic transformations provides chemists with numerous opportunities to develop efficient synthetic routes. Recent advances in catalytic fluorination techniques have made it possible to introduce fluorine atoms into complex molecules with high precision, which is crucial for achieving optimal biological activity.
The pharmaceutical industry continues to invest heavily in research aimed at uncovering new therapeutic agents derived from fluorinated biphenyls. The 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl derivative is part of this broader effort to develop innovative treatments for a wide range of diseases. By leveraging cutting-edge chemical synthesis and computational modeling techniques, researchers hope to identify novel compounds that can address unmet medical needs more effectively than existing therapies.
In conclusion, 3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile building block for developing new drugs with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutic agents.
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